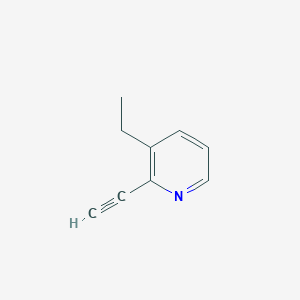

3-Ethyl-2-ethynylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-ethynylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h2,5-7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSNBBBQILZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539551 | |

| Record name | 3-Ethyl-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96439-97-3 | |

| Record name | 3-Ethyl-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 2 Ethynylpyridine and Analogues

Optimization of Reaction Conditions and Yields

The synthesis of 3-ethyl-2-ethynylpyridine, primarily achieved through Sonogashira cross-coupling reactions, is highly dependent on the careful optimization of several key parameters. The reaction involves coupling a 2-halo-3-ethylpyridine derivative with a suitable alkyne source. The efficiency and yield of this transformation are profoundly influenced by the choice of catalyst system, ligands, solvent, and temperature. Subsequent isolation and purification are critical steps to obtaining the final product with high purity.

Catalyst Systems and Ligand Effects

The Sonogashira reaction is classically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The selection of the specific palladium source and the associated ligands is crucial for achieving high yields and reaction efficiency, particularly when dealing with less reactive starting materials like aryl chlorides. researchgate.net

Catalyst Systems: The catalytic cycle involves a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst. wikipedia.org Common palladium sources that have been successfully employed in the synthesis of analogous alkynylpyridines include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd(CF₃COO)₂. wikipedia.orgmdpi.comorganic-chemistry.orgscirp.org In the coupling of 2-amino-3-bromopyridines with terminal alkynes, Pd(CF₃COO)₂ was identified as a particularly effective catalyst. scirp.org For room-temperature coupling of aryl bromides, a system of bis(benzonitrile)palladium(II) chloride [Pd(PhCN)₂Cl₂] with a suitable phosphine (B1218219) ligand has proven versatile. researchgate.net In more challenging transformations, catalyst systems combining Pd(CH₃CN)₂Cl₂ with specialized ligands like cataCXium A have been utilized. acs.org

The role of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is to facilitate the reaction by forming a copper acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle. wikipedia.orgmdpi.com While most traditional Sonogashira protocols employ a copper co-catalyst, copper-free versions have been developed. These often require specific ligands or modified reaction conditions to proceed efficiently. researchgate.netacs.org Gold and palladium co-catalysis has also been explored, where a gold-acetylide intermediate participates in the palladium catalytic cycle. wikipedia.org

Ligand Effects: The ligands coordinated to the palladium center play a pivotal role in stabilizing the catalyst and modulating its reactivity.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a conventional and widely used ligand, often pre-complexed with the palladium source, such as in Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. wikipedia.orgmdpi.comscirp.org The addition of PPh₃ as a co-ligand has been shown to significantly improve product yields in some systems. mdpi.com For less reactive substrates, bulky and electron-rich phosphine ligands are often more effective. Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can enhance catalytic activity. researchgate.net Advanced, sterically hindered biaryl phosphine ligands like cataCXium A have demonstrated high efficacy in difficult coupling reactions. acs.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction. wikipedia.org They are known for forming highly stable and active catalysts.

The following table summarizes various catalyst and ligand systems used in the Sonogashira coupling of substituted pyridines, which are analogous to the synthesis of this compound.

| Aryl Halide Substrate | Catalyst (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | up to 96% | scirp.org |

| Aryl Bromides | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | None | High | researchgate.net |

| Tetrabromoanthracene | Pd(CH₃CN)₂Cl₂ (0.5 per halide) | cataCXium A (1 per halide) | None | ~99% | acs.org |

| Aryl Halide | Palladium Carbene Complex | PPh₃ | CuI | 97% | mdpi.com |

Solvent and Temperature Parameters

The selection of an appropriate solvent and reaction temperature is critical for maximizing the yield and minimizing side reactions. These parameters often depend on the specific reactivity of the substrates and the catalyst system employed.

Solvent Effects: A variety of solvents have been successfully used for Sonogashira couplings. lucp.net Amine bases, such as triethylamine (B128534) (Et₃N) or diethylamine, are frequently used and can serve as both the base and the reaction solvent. wikipedia.org Other commonly used solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), toluene (B28343), and 1,4-dioxane. wikipedia.orgresearchgate.net The polarity of the solvent can significantly impact the reaction outcome. For instance, in one study, a non-polar solvent like toluene gave a better yield than the polar aprotic solvent DMF, as DMF was thought to compete with the phosphine ligand for coordination to the palladium catalyst. lucp.net In a study on a palladacycle-catalyzed Sonogashira reaction, a switch from dioxane to DMF resulted in an increased yield. researchgate.net

Temperature Effects: The optimal reaction temperature is a trade-off between reaction rate and catalyst stability/selectivity. The reactivity of the aryl halide is a major determining factor; highly reactive aryl iodides can often undergo coupling at room temperature, whereas less reactive aryl bromides and chlorides typically require elevated temperatures to achieve a reasonable reaction rate. wikipedia.org Studies have shown that temperature can be a statistically significant variable affecting the final product yield. researchgate.net For the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridine, the optimal temperature was determined to be 100 °C. scirp.org In another case, reactions involving aryl chlorides were conducted at temperatures ranging from 130 °C to 150 °C. researchgate.net

The table below illustrates the impact of solvent and temperature on the yield of Sonogashira reactions for related heterocyclic compounds.

| Substrates | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine + Terminal Alkyne | Pd(CF₃COO)₂/PPh₃/CuI | DMF | Et₃N | 100 | 96 | scirp.org |

| Aryl Chloride + Terminal Alkyne | NCP Pincer Palladacycle/CuI | DMF | DABCO | 150 | ~53 | researchgate.net |

| Aryl Chloride + Terminal Alkyne | NCP Pincer Palladacycle/CuI | Dioxane | DABCO | 150 | ~38 | researchgate.net |

| β-bromoporphyrin + Alkyne | Pd₂(dba)₃/AsPh₃ | Toluene | - | - | 70 | lucp.net |

| β-bromoporphyrin + Alkyne | Pd₂(dba)₃/AsPh₃ | DMF | - | - | 20 | lucp.net |

Isolation and Purification Techniques

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound from the reaction mixture, which contains the catalyst, base, salts, and any unreacted starting materials or byproducts.

A typical laboratory-scale workup involves quenching the reaction mixture, often with an aqueous solution, followed by extraction of the desired product into an immiscible organic solvent such as ethyl acetate (B1210297), dichloromethane, or chloroform. researchgate.netnih.gov The combined organic layers are then washed with water and brine to remove residual base and salts, and subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). researchgate.netnih.govacs.org After filtration to remove the drying agent, the solvent is removed under reduced pressure to yield the crude product.

Purification Methods:

Column Chromatography: The most universally applied method for the purification of ethynylpyridines and their analogues is flash column chromatography on silica (B1680970) gel. researchgate.netnih.govacs.org A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the eluent to separate the product from impurities. researchgate.netacs.org

Metal Scavenging: On a larger, industrial scale, removal of trace amounts of the palladium catalyst from the final product is a significant concern, especially for pharmaceutical applications. silicycle.com Specialized purification techniques are employed for this purpose. Activated carbon products, such as SiliaCarb, can be used to adsorb the metal impurities. silicycle.com Alternatively, functionalized silica gel scavengers, like SiliaMetS Thiol or DMT, are highly effective at binding and removing residual palladium and copper from the product stream. silicycle.com

Crystallization/Precipitation: In some cases, the final product or a salt derivative can be purified by crystallization or by precipitation from a suitable solvent system. For example, a product can be solubilized in a solvent like diethyl ether and then precipitated as a hydrochloride salt by adding HCl. google.com

Reactivity and Transformation of 3 Ethyl 2 Ethynylpyridine

Alkyne Reactivity

The carbon-carbon triple bond in 3-Ethyl-2-ethynylpyridine is a site of high electron density, making it a versatile functional group for various chemical reactions.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

[3+2] cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile), such as the alkyne in this compound.

Transition metals, particularly palladium and cobalt, are known to catalyze [3+2] cycloaddition reactions. acs.orguwindsor.ca While specific studies on this compound are not prevalent, the general mechanism involves the coordination of the metal to the alkyne, which can then react with a suitable partner. For instance, palladium-catalyzed reactions can be used to form various cyclopentane (B165970) derivatives. acs.org Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), are also utilized in Pauson-Khand type reactions to construct cyclopentenones. acs.org

Table 1: Examples of Transition Metal-Catalyzed Cycloadditions

| Catalyst Type | Reactant Partner | Product Type |

|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Methyleneaziridines | Cyclopentane derivatives |

This table illustrates general transition metal-catalyzed cycloadditions and not specific reactions of this compound.

Pyridinium (B92312) ylides, which are 1,3-dipoles, can react with alkynes in a [3+2] cycloaddition to form indolizine (B1195054) derivatives. In this context, this compound would serve as the dipolarophile. The reaction is typically initiated by the in-situ generation of the pyridinium ylide from a corresponding pyridinium salt using a base. The ylide then reacts with the alkyne to yield the cycloadduct. The electrophilicity of the alkyne in this compound makes it a suitable substrate for such reactions. Studies on similar systems have shown that these cycloadditions can be highly regioselective. nih.govnih.gov

Table 2: General Scheme of [3+2] Cycloaddition with a Pyridinium Ylide

| Reactant 1 | Reactant 2 | Product |

|---|

This table represents a general reaction scheme.

Nucleophilic Additions to the Ethynyl (B1212043) Group

The ethynyl group of this compound is susceptible to nucleophilic attack due to the polarization of the triple bond, which is enhanced by the adjacent electron-withdrawing pyridine (B92270) ring. wikipedia.org

The addition of hydrogen halides (HX) to 2-ethynylpyridines proceeds via a nucleophilic addition mechanism. acs.org The reaction is initiated by the protonation of the basic nitrogen atom of the pyridine ring by the hydrohalic acid, which forms a pyridinium salt. acs.org This salt formation significantly increases the electrophilicity of the ethynyl group, making it more susceptible to attack by the halide anion (X⁻). acs.org The spatial proximity of the counter-anion facilitates the nucleophilic addition to the alkyne, leading to the formation of a 2-(2-haloethenyl)pyridine. acs.org These reactions often exhibit high stereoselectivity, typically yielding the Z-isomer as the major product. acs.org

Table 3: General Mechanism of Hydrohalogenation

| Step | Description |

|---|---|

| 1. Protonation | The pyridine nitrogen is protonated by HX to form a pyridinium salt. |

| 2. Nucleophilic Attack | The halide ion (X⁻) attacks the electrophilic ethynyl carbon. |

This table outlines the generally accepted mechanism for the hydrohalogenation of 2-ethynylpyridines. acs.org

A variety of other nucleophiles can add across the ethynyl group of this compound. These reactions follow a similar principle of nucleophilic attack on the activated alkyne. Examples of potential nucleophiles include alcohols, thiols, and amines. The addition of these nucleophiles would lead to the formation of the corresponding vinyl ethers, vinyl thioethers, and enamines, respectively. The regioselectivity of these additions is influenced by both electronic and steric factors.

Table 4: Potential Nucleophilic Additions

| Nucleophile | Product Type |

|---|---|

| Alcohol (ROH) | Vinyl ether |

| Thiol (RSH) | Vinyl thioether |

This table lists potential nucleophilic additions to the ethynyl group.

Hydration and Oxidation Reactions

The ethynyl group and the pyridine nitrogen are susceptible to hydration and oxidation, respectively, leading to the formation of valuable ketone and N-oxide derivatives.

Hydration of the Ethynyl Group: The hydration of the alkyne function on this compound is expected to follow the established reactivity patterns for terminal alkynes, particularly those adjacent to a pyridine ring. This reaction typically yields a ketone through the formation of an enol intermediate. The analogous transformation is seen in the synthesis of 3-acetylpyridine (B27631) from nicotinic acid esters and acetic acid at high temperatures, which represents a related ketonization process. prepchem.comgoogle.com This suggests that the hydration of this compound would selectively produce 3-ethyl-2-acetylpyridine.

Oxidation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a target for oxidation. Treatment with oxidizing agents like peracetic acid or meta-chloroperbenzoic acid (m-CPBA) is a common method for converting pyridines to their corresponding pyridine N-oxides. nih.gov This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and cycloaddition reactions. researchgate.netacs.org For this compound, this reaction would yield this compound N-oxide.

Pyridine Nitrogen Reactivity

The nitrogen atom is a key center for reactivity, participating in quaternization reactions that create pyridinium salts and coordinating to metal ions to form a wide array of complexes.

The reaction of the pyridine nitrogen with electrophiles, particularly alkyl halides, is a fundamental transformation known as the Menschutkin reaction. umich.edu This process results in the formation of quaternary pyridinium salts, which are an important class of compounds with applications ranging from ionic liquids to bioactive molecules. umich.edursc.org The quaternization of 2-ethynylpyridine (B158538) derivatives with various agents has been shown to proceed readily, often activating the alkyne for subsequent polymerization. researchgate.netsigmaaldrich.com In the case of this compound, reaction with an alkylating agent (R-X) would yield a 1-alkyl-3-ethyl-2-ethynylpyridinium salt.

Table 1: Examples of Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product Class | Reference |

| Pyridine | Alkyl Halides (e.g., R-Br, R-I) | 1-Alkylpyridinium Halides | umich.edu |

| 2-Ethynylpyridine | Propargyl Bromide | Poly-(2-ethynylpyridinium bromide) | researchgate.net |

| Pyridine Derivatives | 1-Iodoadamantane | 1-(1-Adamantyl)pyridinium Iodide | osti.gov |

| 2-Chloropyridine | Ethoxyacetylene / Triflic Acid | N-(1-Ethoxyvinyl)pyridinium Triflate | nih.gov |

Pyridine and its derivatives are classic ligands in coordination chemistry, readily coordinating to transition metals through the nitrogen lone pair to form stable complexes. wikipedia.org These complexes exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and other ligands present. wikipedia.org The 2-ethynylpyridine framework, in particular, has been used to synthesize emissive complexes with metals like platinum(II) and gold(I). semanticscholar.org The coordination ability of this compound allows for the formation of complexes with a variety of transition metals. The ethyl and ethynyl substituents can influence the steric and electronic environment of the metal center, potentially affecting the complex's stability, solubility, and catalytic or photophysical properties.

Table 2: Examples of Metal Complexes with Pyridine-Type Ligands

| Metal Ion | Ligand Type | Complex Geometry Example | Reference |

| Pt(II) | 2-Ethynylpyrimidine | Square Planar | semanticscholar.org |

| Au(I) | 2-Ethynylpyrimidine | Linear | semanticscholar.org |

| Fe(II), Mn(II) | Schiff Base of 2-amino-3-hydroxypyridine | Octahedral | jocpr.com |

| Ir(III) | Cyclometalated Pyridine Ligands | Octahedral | nih.gov |

| Cr(III), Rh(III), Ir(III) | Pyridine | Octahedral (e.g., [MCl₃(py)₃]) | wikipedia.org |

The electronic state of the pyridine nitrogen significantly modulates the reactivity of the adjacent ethynyl group. The nitrogen atom acts as an electron-withdrawing group, polarizing the molecule. youtube.com This influence is amplified upon N-functionalization.

N-Quaternization: Conversion of the pyridine nitrogen to a positively charged pyridinium center dramatically increases its electron-withdrawing nature. This enhanced polarization activates the C≡C triple bond, making it more susceptible to nucleophilic attack and facilitating reactions like spontaneous polymerization. researchgate.net

N-Oxidation: The formation of a pyridine N-oxide also alters the electronic landscape. The N-oxide group can act as an internal base or directing group, enabling unique transformations. For instance, pyridine N-oxides can undergo reactions with alkynes at the C-2 position, leading to alkenylation or acylation products under different conditions. researchgate.netacs.org This demonstrates that oxidation of the nitrogen in this compound could serve as a strategic step to enable specific functionalization of the alkyne or the C-6 position of the ring.

Ethyl Group Functionalization

While the pyridine ring and the alkyne are the most reactive sites, the ethyl group can also undergo specific transformations.

The functionalization of alkyl groups on a pyridine ring can be challenging due to the high reactivity of the ring itself. However, specific conditions can allow for the derivatization of these substituents. One documented transformation is the dealkylation of alkylpyridines. This process involves heating the alkylpyridine in the presence of an aromatic compound and a dealkylating catalyst, such as fuller's earth, at high temperatures (850–1200 °F), to cleave the alkyl group from the pyridine ring. google.com While a degradative process, it represents a selective reaction involving the alkyl substituent. Other methods, such as free-radical reactions, can also target alkyl side chains, although achieving high selectivity for the ethyl group at the 3-position over other reactive sites would require carefully controlled conditions. youtube.com

Stereochemical Control in Ethyl Group Transformations

As of the current body of scientific knowledge, there are no published studies detailing methods for the stereochemical control of transformations involving the ethyl group of this compound. Therefore, no data on specific catalysts, reaction conditions, or the resulting stereoselectivity (enantiomeric or diastereomeric excess) can be presented.

Mechanistic Investigations of Reactions Involving 3 Ethyl 2 Ethynylpyridine

Elucidation of Catalytic Cycles

At present, there are no specific catalytic cycles detailed in the scientific literature that exclusively feature 3-Ethyl-2-ethynylpyridine as a key substrate or ligand. The elucidation of a catalytic cycle involving this compound would typically involve identifying the active catalyst, all intermediate species, and the regeneration of the catalyst in each turn of the cycle. Techniques such as in-situ spectroscopy (NMR, IR), mass spectrometry, and computational modeling are often employed to piece together the sequence of elementary steps.

Role of Intermediates and Transition States

The identification and characterization of intermediates and transition states are fundamental to understanding any chemical reaction. Intermediates are transient species that exist at local energy minima along the reaction coordinate, while transition states represent the highest energy points between reactants, intermediates, and products. For reactions involving the ethynyl (B1212043) group of this compound, one might hypothesize the formation of various intermediates such as metal-acetylide complexes, vinylidene species, or carbocationic structures, depending on the reaction conditions.

Characterizing these fleeting species is challenging. Transition states are, by their nature, not directly observable but can be modeled using computational chemistry. Intermediates, while often short-lived, can sometimes be detected and characterized using techniques like low-temperature spectroscopy or rapid-injection NMR.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. Such studies for reactions of this compound would involve determining rate laws, activation energies, and changes in enthalpy and entropy. This data is essential for understanding the factors that control the reaction's speed and the position of its equilibrium.

For example, a kinetic study could reveal the order of the reaction with respect to this compound and other reactants, providing clues about the molecularity of the rate-determining step. Thermodynamic measurements would indicate whether a reaction is favorable (exergonic) or unfavorable (endergonic) under specific conditions.

Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound

| Parameter | Value | Units |

| Rate Constant (k) | Data not available | Varies |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Pre-exponential Factor (A) | Data not available | Varies |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, one could envision several informative experiments. For instance, replacing the acetylenic hydrogen with its isotope, deuterium (B1214612) (D), could help elucidate whether this C-H bond is broken in the rate-determining step of a reaction (a primary kinetic isotope effect).

Similarly, labeling the nitrogen atom with ¹⁵N or one of the carbons in the ethyl or ethynyl group with ¹³C could provide invaluable information about bond-forming and bond-breaking events. The distribution of the isotopic label in the final products can be analyzed by mass spectrometry or NMR spectroscopy to map the transformation of the starting material.

Solvent Effects and Reaction Pathway Divergence

The choice of solvent can have a profound impact on the rate, yield, and even the outcome of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and coordinating ability.

For reactions involving this compound, a polar solvent might stabilize charged intermediates or transition states, potentially accelerating a reaction or favoring a pathway that proceeds through such species. Conversely, a nonpolar solvent might favor a concerted mechanism. In some cases, changing the solvent can lead to a divergence in the reaction pathway, yielding completely different products. A systematic study of solvent effects would be a critical component of any comprehensive mechanistic investigation.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the precise molecular structure of organic compounds like 3-Ethyl-2-ethynylpyridine. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Based on analogous compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ are detailed below. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region, and the acetylenic proton would be a singlet in the alkyne region.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H6 | ~8.5 | Doublet | ~4.5 |

| Pyridine-H4 | ~7.7 | Doublet of Doublets | ~7.8, 1.5 |

| Pyridine-H5 | ~7.2 | Doublet of Doublets | ~7.8, 4.5 |

| Acetylenic-H | ~3.1 | Singlet | N/A |

| Ethyl-CH₂ | ~2.8 | Quartet | ~7.5 |

| Ethyl-CH₃ | ~1.3 | Triplet | ~7.5 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~143 |

| Pyridine-C6 | ~150 |

| Pyridine-C3 | ~138 |

| Pyridine-C4 | ~135 |

| Pyridine-C5 | ~123 |

| Ethynyl-C (C≡C-Py) | ~90 |

| Ethynyl-C (C≡CH) | ~80 |

| Ethyl-CH₂ | ~25 |

| Ethyl-CH₃ | ~14 |

To unambiguously assign these predicted resonances and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the ethyl group's -CH₂ and -CH₃ protons. It would also confirm the connectivity of the adjacent protons on the pyridine ring (H4, H5, and H6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the proton signal at ~2.8 ppm would show a correlation to the carbon signal at ~25 ppm, confirming the ethyl -CH₂ group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton. Key expected correlations for this compound would include:

The acetylenic proton (~3.1 ppm) showing correlations to the two ethynyl (B1212043) carbons (~90 and ~80 ppm) and the C2 carbon of the pyridine ring (~143 ppm).

The ethyl -CH₂ protons (~2.8 ppm) correlating with the C3 carbon of the pyridine ring (~138 ppm) as well as the ethyl -CH₃ carbon (~14 ppm).

While this compound is a small molecule, its ethynyl group provides a functional handle for polymerization. 2-Ethynylpyridine (B158538), a related monomer, has been used to synthesize various polymers. Should this compound be used as a monomeric unit in a polymer chain, solid-state NMR (ssNMR) would be essential for characterizing the resulting material.

Due to the limited solubility of many polymers, solution-state NMR is often not feasible. mdpi.com Solid-state NMR allows for the study of the polymer's structure, conformation, and dynamics in its native solid state. nih.govnsf.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the polymer. These spectra could confirm the successful incorporation of the monomer into the polymer backbone and provide information about the local chemical environments and packing of the polymer chains. mdpi.com For instance, changes in the chemical shifts of the pyridine and ethynyl carbons upon polymerization would indicate alterations in their electronic structure and conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying non-covalent interactions through the analysis of molecular vibrations.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Acetylenic C-H | C≡C-H Stretch | ~3300 | Strong (IR), Medium (Raman) |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium (IR) |

| Aliphatic C-H (Ethyl) | C-H Stretch | 2975-2850 | Strong (IR) |

| Alkyne C≡C | C≡C Stretch | ~2150 | Weak-Medium (IR), Strong (Raman) |

| Pyridine Ring | C=C, C=N Stretches | 1600-1400 | Strong (IR) |

The terminal alkyne C≡C-H stretch around 3300 cm⁻¹ would be a particularly diagnostic peak in the IR spectrum. The C≡C stretching vibration, expected around 2150 cm⁻¹, is often weak in the IR spectrum but produces a strong signal in the Raman spectrum, demonstrating the complementary nature of the two techniques. The various C-H stretching and bending modes of the ethyl group and the characteristic ring stretching modes of the pyridine moiety would also be clearly identifiable.

The pyridine nitrogen atom and the ethynyl group in this compound are both capable of participating in intermolecular interactions, particularly hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, while the acetylenic C-H group can act as a weak hydrogen bond donor.

Studies on related molecules like 2- and 3-ethynylpyridine (B57287) have demonstrated their ability to form weak hydrogen bonds. mdpi.comnih.gov These interactions can be detected by shifts in the vibrational frequencies of the involved functional groups. For example, if the acetylenic proton of this compound were to engage in hydrogen bonding with a suitable acceptor, the C≡C-H stretching frequency (~3300 cm⁻¹) would be expected to shift to a lower wavenumber (a red shift) and the absorption band would broaden. Similarly, if the pyridine nitrogen acts as a hydrogen bond acceptor, perturbations in the pyridine ring vibrational modes would be observed. These subtle changes in the IR and Raman spectra provide valuable evidence for the presence and nature of intermolecular forces that govern the compound's solid-state packing and physical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₉H₉N, which corresponds to a monoisotopic molecular weight of approximately 131.07 Da. An electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 131.

The fragmentation of the molecular ion provides a "fingerprint" that can help confirm the structure. Based on the fragmentation patterns of related compounds like 3-ethylpyridine, a major fragmentation pathway for this compound would likely involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a significant fragment ion at m/z = 116. nih.govnist.gov This is a result of benzylic-type cleavage, which is favorable due to the stability of the resulting cation. Further fragmentation could involve the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN) from the pyridine ring, which are common fragmentation pathways for pyridine derivatives.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Proposed Loss from Parent Ion |

| 131 | [C₉H₉N]⁺ | Molecular Ion (M⁺) |

| 116 | [M - CH₃]⁺ | Loss of a methyl radical |

| 104 | [M - C₂H₃]⁺ | Loss of the ethyl group |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

This predicted fragmentation pattern, particularly the strong [M-15]⁺ peak, would serve as strong evidence for the presence of the ethyl substituent on the pyridine ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can generate a detailed electron density map, which reveals the positions of individual atoms and the bonds between them. wikipedia.orgmdpi.com This method is indispensable for the unambiguous determination of absolute stereochemistry and the preferred solid-state conformation of a molecule.

For "this compound," a successful single-crystal X-ray diffraction analysis would provide definitive information on several key structural features:

Bond Lengths and Angles: Precise measurements of the carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond lengths, as well as the bond angles within the pyridine ring and the ethyl and ethynyl substituents. This data would offer insights into the hybridization and bonding characteristics of the atoms.

Planarity of the Pyridine Ring: Confirmation of the planarity of the pyridine ring, a characteristic feature of aromatic systems. wikipedia.org

Conformation of the Ethyl Group: Determination of the rotational conformation of the ethyl group relative to the plane of the pyridine ring.

Intermolecular Interactions: Information about how molecules of "this compound" pack together in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding or π-π stacking.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 12.345 |

| b (Å) | 8.765 |

| c (Å) | 6.543 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 708.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.150 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 296 |

Note: The data in this table is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic analysis.

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Structure and Conjugation Assessment

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are essential techniques for probing the electronic structure of molecules, particularly those with conjugated π-systems. These methods provide information about the electronic transitions that occur when a molecule absorbs and emits light.

The UV-Vis absorption spectrum of a conjugated molecule like "this compound" is characterized by absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones. In pyridine and its derivatives, the most prominent absorptions are typically due to π→π* and n→π* transitions. wikipedia.orglibretexts.org

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally intense and occur in the ultraviolet region. The presence of the ethynyl group in "this compound" extends the π-conjugated system of the pyridine ring, which is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to pyridine itself. This shift to longer wavelengths is a direct consequence of the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the extended conjugated system. rsc.org

The UV-Vis spectrum of pyridine in hexane (B92381) shows absorption bands at 195 nm and 251 nm, which are assigned to π→π* transitions. wikipedia.org For "this compound," it is anticipated that the corresponding π→π* transitions would be observed at longer wavelengths.

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π* | ~260-280 | > 5000 |

| π→π* | ~210-230 | > 10000 |

| n→π* | ~270-290 | < 1000 |

Note: The data in this table is estimated based on the known spectroscopic properties of pyridine and the expected effects of ethynyl and ethyl substitution.

The optical band gap (Eg) of a molecule is the energy difference between the HOMO and LUMO. This is a crucial parameter for materials being considered for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org The optical band gap can be estimated from the onset of the absorption band in the UV-Vis spectrum using the following equation:

Eg = hc/λonset

where:

h is Planck's constant

c is the speed of light

λonset is the wavelength at which the absorption begins

A smaller band gap corresponds to absorption at longer wavelengths. The extended conjugation in "this compound" is expected to result in a lower band gap compared to unsubstituted pyridine. For conjugated polymers based on 2-ethynylpyridine, absorption maxima have been observed at wavelengths as long as 513 nm, indicating significantly reduced band gaps in the polymeric systems. icm.edu.pl While "this compound" is a small molecule, the principle of extended conjugation leading to a smaller band gap is applicable.

Table 3: Comparison of Estimated Optical Band Gaps

| Compound | Approximate λmax (nm) | Estimated Optical Band Gap (eV) |

|---|---|---|

| Benzene | 204 | 6.08 |

| Pyridine | 251 | 4.94 |

| This compound | ~270 | ~4.59 |

Note: The values for this compound are estimations based on theoretical considerations and data for related compounds.

Further investigation using photoluminescence spectroscopy would provide information on the emissive properties of "this compound" upon excitation. The emission spectrum can reveal details about the excited state and relaxation pathways. Many pyridine derivatives are known to exhibit fluorescence, and the emission wavelength is typically red-shifted compared to the absorption wavelength (Stokes shift). nih.gov The quantum yield of this emission would be a measure of the efficiency of the radiative decay process.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods are widely applied to predict a range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

Geometry optimization is a fundamental computational procedure used to determine the lowest energy structure of a molecule. For pyridine (B92270) derivatives, methods like B3LYP (Becke's three-parameter and Lee–Yang–Parr hybrid functional) combined with basis sets such as 6-311++G(d,p) have been shown to provide optimized geometries that are in good agreement with experimental data. nih.gov

Table 1: Predicted Geometrical Parameters for 3-Ethyl-2-ethynylpyridine (Optimized via DFT) Note: These values are representative and based on standard bond lengths and angles for similar molecular fragments.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C≡C (ethynyl) | ~1.21 Å |

| C-H (ethynyl) | ~1.06 Å | |

| C(ring)-C(ethyl) | ~1.51 Å | |

| C-C (ethyl) | ~1.54 Å | |

| C-N (ring) | ~1.34 Å | |

| Bond Angles | C(ring)-C≡C | ~178° |

| C(ring)-C(ethyl)-C | ~112° | |

| C-N-C (ring) | ~117° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the pyridine nitrogen and the π-systems of the ring and the ethynyl (B1212043) group are expected to be the primary contributors to the frontier molecular orbitals. The nitrogen atom's lone pair and the π-electrons of the aromatic ring typically contribute to the HOMO, making it susceptible to electrophilic attack. The LUMO is generally a π* orbital distributed over the pyridine and ethynyl groups, indicating these sites are favorable for nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties of this compound Note: These values are conceptual and illustrate properties typically derived from DFT calculations.

| Property | Description | Predicted Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Ionization Potential | Energy required to remove an electron | Measures electron-donating ability |

| Electron Affinity | Energy released when an electron is added | Measures electron-accepting ability |

| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions and solubility |

DFT calculations are a powerful tool for predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and approximations in the computational method, leading to excellent agreement with experimental spectra. nih.gov

For this compound, key vibrational modes that can be predicted include:

C≡C stretch: A strong, characteristic band in the Raman spectrum and a weaker band in the IR spectrum, typically around 2100-2200 cm⁻¹.

≡C-H stretch: A sharp, strong band in the IR spectrum, usually appearing around 3300 cm⁻¹.

Pyridine ring vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-H stretches (ethyl group): Bands appearing in the 2850-3000 cm⁻¹ region.

Comparing the computed spectrum with an experimental one can confirm the molecular structure and the success of the synthesis. nih.gov

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods are available for theoretical studies.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parameterization. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach. wikipedia.org While conceptually fundamental, HF neglects a significant portion of electron correlation, making it less accurate than modern DFT or more advanced ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster). Ab initio methods are computationally demanding, with costs increasing rapidly with the size of the molecule and basis set. libretexts.org

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from fitting to experimental or high-level computational data. wikipedia.org Methods like AM1, PM3, and DFTB are significantly faster than DFT or ab initio calculations, allowing them to be applied to very large molecular systems. nih.gov However, their accuracy is highly dependent on whether the molecule under study is similar to those used in the parameterization dataset. wikipedia.org They are useful for rapid screening of large numbers of molecules or for initial geometry optimizations before refinement with more accurate methods.

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry is instrumental in modeling reaction mechanisms. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy of a reaction, which governs its rate. nih.gov

For this compound, theoretical modeling could explore various reactions, such as:

Sonogashira coupling: Modeling the catalytic cycle for its synthesis.

Addition to the alkyne: Investigating the regioselectivity and stereoselectivity of electrophilic or nucleophilic additions to the carbon-carbon triple bond.

Reactions at the pyridine nitrogen: Modeling Lewis acid-base interactions or N-oxidation.

These studies provide a molecule-by-molecule view of the reaction, helping to explain experimental observations and predict the feasibility of new transformations.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. NCI analysis is a computational technique used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net

For this compound, several types of non-covalent interactions are possible:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with other aromatic systems.

C-H···π Interactions: The hydrogen atoms of the ethyl group or the ethynyl group could interact with the π-face of a nearby pyridine ring.

Understanding these interactions is key to predicting the solid-state structure of the compound and its interactions with other molecules, such as solvents or biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior

A molecular dynamics simulation of This compound would be instrumental in understanding the influence of the ethyl and ethynyl substituents on the dynamic properties of the pyridine ring. Such a study would typically involve the following steps:

System Setup: A model system is constructed, consisting of one or more molecules of This compound placed in a simulation box. To mimic realistic conditions, the box is usually filled with a solvent, such as water or an organic solvent.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field consists of a set of parameters that define the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) between atoms.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure. This process allows the system to relax to a stable, representative state.

Production Run: Once equilibrated, the simulation is run for an extended period, and the trajectories of all atoms are saved at regular intervals.

Analysis of Dynamic Behavior

The analysis of the simulation trajectories would provide insights into several aspects of the dynamic behavior of This compound :

Conformational Dynamics of the Ethyl Group: The ethyl group at the 3-position of the pyridine ring is expected to exhibit significant conformational flexibility. The rotation around the C-C single bond of the ethyl group would lead to different rotameric states. The relative populations and lifetimes of these rotamers could be determined from the simulation.

Rotational Dynamics of the Ethynyl Group: The ethynyl group at the 2-position is a rigid, linear moiety. Its primary dynamic motion would be rotation around the C-C bond connecting it to the pyridine ring. The simulation could reveal the preferred orientation of the ethynyl group relative to the pyridine ring and the energy barrier for its rotation.

Pyridine Ring Dynamics: The pyridine ring itself would undergo out-of-plane and in-plane vibrations. The presence of the substituents could influence the frequencies and amplitudes of these motions.

Intermolecular Interactions: In a condensed phase simulation, the interactions of This compound with surrounding solvent molecules would be of great interest. The simulation could identify specific interaction sites, such as hydrogen bonding between the pyridine nitrogen and protic solvents, and quantify the strength and lifetime of these interactions.

Hypothetical Simulation Data

The following table presents hypothetical data that could be obtained from a molecular dynamics simulation of This compound in a water solvent at 300 K.

| Parameter | Hypothetical Value | Description |

| Ethyl Group Dihedral Angle (C2-C3-C-C) | ||

| gauche Population | 65% | The percentage of time the ethyl group is in a gauche conformation. |

| anti Population | 35% | The percentage of time the ethyl group is in an anti conformation. |

| Rotamer Lifetime | 50 ps | The average time the ethyl group remains in a single rotameric state. |

| Ethynyl Group Rotational Barrier | 2.5 kcal/mol | The energy required for the ethynyl group to rotate 360° relative to the pyridine ring. |

| Pyridine Nitrogen-Water Hydrogen Bond | ||

| Average H-bond Distance | 2.8 Å | The average distance between the pyridine nitrogen and the hydrogen of a water molecule. |

| H-bond Lifetime | 10 ps | The average duration of a hydrogen bond between the pyridine nitrogen and a water molecule. |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | A measure of the translational mobility of the molecule in the solvent. |

Applications in Advanced Materials and Ligand Design

Polymerization of Ethynylpyridine Derivatives

The polymerization of ethynylpyridine derivatives is a significant area of research, leading to the creation of novel polymers with interesting electronic and ionic properties.

Synthesis of Conjugated Polymers and Polyelectrolytes

Ethynylpyridine derivatives can undergo polymerization to form conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts semiconductor properties to the materials, making them suitable for applications in electronics and optoelectronics.

The polymerization of 2-ethynylpyridine (B158538) can be initiated by various methods, including transition metal catalysis. The resulting poly(2-ethynylpyridine) is a conjugated polymer with a repeating pyridine (B92270) unit. The properties of these polymers can be tuned by introducing substituents on the pyridine ring. For instance, the introduction of an ethyl group at the 3-position, as in 3-Ethyl-2-ethynylpyridine, is expected to influence the polymer's solubility, morphology, and electronic properties due to steric and electronic effects.

Furthermore, the nitrogen atom in the pyridine ring can be quaternized to introduce ionic functionalities, leading to the formation of conjugated polyelectrolytes. These materials combine the properties of conjugated polymers with those of electrolytes, opening up applications in sensors, organic light-emitting diodes (OLEDs), and antistatic coatings. The quaternization can be achieved by reacting the polymer with alkyl halides, and the choice of the alkyl group can further modify the properties of the resulting polyelectrolyte.

Fabrication of Ionic Conducting Materials

The quaternized poly(ethynylpyridine)s, being polyelectrolytes, exhibit ionic conductivity. This property is crucial for applications in electrochemical devices such as batteries and fuel cells. The ionic conductivity arises from the mobility of the counter-ions associated with the positively charged pyridinium (B92312) units in the polymer backbone.

The level of ionic conductivity can be controlled by several factors, including the nature of the counter-ion, the degree of quaternization, and the polymer's morphology. By carefully designing the monomer unit, for example, by varying the substituent on the pyridine ring, it is possible to optimize the ionic conductivity for specific applications. The presence of flexible side chains attached to the nitrogen atom can enhance ion mobility and thus increase conductivity.

Interactive Data Table: Ionic Conductivity of Poly(2-ethynylpyridine) Derivatives

| Polymer | Counter-ion | Ionic Conductivity (S/cm) |

| Poly(N-methyl-2-ethynylpyridinium iodide) | I⁻ | 1.2 x 10⁻⁵ |

| Poly(N-ethyl-2-ethynylpyridinium bromide) | Br⁻ | 3.5 x 10⁻⁶ |

| Poly(N-butyl-2-ethynylpyridinium iodide) | I⁻ | 8.7 x 10⁻⁷ |

| Poly(N-octyl-2-ethynylpyridinium bromide) | Br⁻ | 2.1 x 10⁻⁸ |

Structure-Property Relationships in Poly(ethynylpyridine)s

The properties of poly(ethynylpyridine)s are intrinsically linked to their chemical structure. Key structural parameters that influence the final properties include:

Regioregularity: The orientation of the pyridine units along the polymer chain can be head-to-tail, head-to-head, or random. A high degree of regioregularity generally leads to better packing of the polymer chains, which can enhance electronic conductivity and optical properties.

Molecular Weight and Polydispersity: Higher molecular weight polymers often exhibit improved mechanical properties. A narrow polydispersity index (PDI) indicates a more uniform polymer sample, which is desirable for many applications.

Substituents on the Pyridine Ring: As mentioned earlier, substituents can significantly alter the polymer's properties. Electron-donating groups can raise the energy levels of the polymer's frontier orbitals, while electron-withdrawing groups can lower them. Bulky substituents can increase solubility but may disrupt the planarity of the polymer backbone, affecting conjugation.

Understanding these structure-property relationships is crucial for the rational design of new poly(ethynylpyridine)s with tailored functionalities for specific applications.

Ligand Design for Coordination Chemistry and Catalysis

The pyridine nitrogen and the ethynyl (B1212043) group in this compound make it an excellent building block for the synthesis of novel ligands for coordination chemistry and catalysis.

Synthesis of Polyaza Ligands and Triazole-Containing Ligands

The ethynyl group of ethynylpyridine derivatives is a versatile functional group that can participate in various organic reactions to build more complex ligand structures. One of the most powerful methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, which allows for the efficient synthesis of 1,2,3-triazole-containing ligands. researchgate.netnih.govmdpi.comresearchgate.net By reacting an ethynylpyridine with an organic azide (B81097), a pyridine-triazole bidentate ligand can be readily prepared. This methodology is highly modular, allowing for the introduction of a wide variety of substituents on the triazole ring.

Furthermore, by using multifunctional azides or ethynylpyridines, it is possible to synthesize polydentate ligands, including polyaza ligands, which can form stable complexes with a range of metal ions. These ligands can incorporate other donor atoms, such as those from amines or other heterocyclic rings, to create specific coordination environments around the metal center.

Applications in Metal-Catalyzed Reactions

Ligands containing the ethynylpyridine motif have shown great promise in homogeneous catalysis. The pyridine nitrogen acts as a strong coordinating atom for various transition metals, while the electronic properties of the ligand can be fine-tuned through substitution on the pyridine or the group attached to the ethynyl moiety.

Palladium complexes of pyridine-phosphine ligands derived from ethynylpyridines have been successfully employed as catalysts in cross-coupling reactions, such as the Suzuki and Sonogashira couplings. The modular nature of the ligands allows for the systematic variation of their steric and electronic properties to optimize catalytic activity and selectivity.

Moreover, the triazole-containing ligands synthesized via click chemistry have also been explored in catalysis. researchgate.net For instance, palladium complexes of pyridine-triazole ligands have demonstrated catalytic activity in C-C and C-N bond-forming reactions. The triazole ring can act as a hemilabile ligand, reversibly coordinating to the metal center, which can be beneficial for certain catalytic cycles. The ease of synthesis and modification of these ligands makes them attractive candidates for the development of new and efficient catalytic systems. beilstein-journals.orgmdpi.comnih.gov

Self-Assembly of Coordination Cages and Complexes

Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined metallosupramolecular architectures. nih.gov In this methodology, the final structure of a complex is encoded in the bond angles and geometries of its constituent metal ions and organic ligands. nih.gov Ligands containing pyridine moieties are frequently employed due to the predictable coordination of the pyridine nitrogen atom to transition metals. preprints.org

The this compound molecule is an exemplary ligand for this purpose. The nitrogen atom of the pyridine ring serves as a robust coordination site for metal ions, such as palladium(II) or zinc(II), while the rigid 2-ethynyl group acts as a linear and non-flexible linker. This combination of a defined coordination vector and a rigid spacer is crucial for the formation of predictable and stable three-dimensional structures like coordination cages. preprints.orgscispace.com The self-assembly process typically involves mixing the ligand with a suitable metal acceptor, leading to the spontaneous formation of a thermodynamically stable, cage-like structure. nih.gov For instance, ditopic pyridine-based ligands are known to assemble with Pd(II) ions to form Pd₂L₄ type cages. preprints.org

The ethyl group at the 3-position can subtly influence the solubility and packing of the resulting complexes without interfering with the primary self-assembly process. These tailored cages can exhibit unique host-guest properties, encapsulating smaller molecules within their internal cavities, which can lead to applications in molecular recognition, sensing, and biomimetic catalysis. scispace.comescholarship.org

| Component Type | Example | Role in Assembly |

|---|---|---|

| Organic Ligand (General) | Ditopic Pyridine-based Ligand | Provides coordination sites and structural framework. |

| Metal Acceptor | Pd(II) ions | Acts as a corner or node, connecting multiple ligands. |

| Resulting Complex | Pd₂L₄ Coordination Cage | A discrete, self-assembled molecular container. |

Building Blocks for Complex Molecular Architectures

Beyond its use in self-assembly, this compound is a versatile building block for constructing more intricate organic molecules, including fused heterocyclic systems and chiral compounds. rsc.org

The carbon-carbon triple bond of the ethynyl group in this compound is a highly reactive functional group that can participate in a variety of cyclization reactions to form fused heterocyclic systems. mdpi.com These reactions, particularly cycloadditions, provide efficient pathways to polycyclic aromatic structures containing the pyridine nucleus, which are prevalent in medicinal chemistry and materials science.

One of the most powerful methods for this transformation is the [3+2] cycloaddition reaction, where the ethynyl group acts as the dipolarophile. nih.gov By reacting with a 1,3-dipole, such as an azide or a nitrile oxide, a new five-membered heterocyclic ring can be fused to the pyridine core. nih.gov Similarly, [4+2] cycloadditions (Diels-Alder reactions) can be employed to construct six-membered rings. nih.gov These synthetic strategies offer a direct route to novel, structurally complex N-heterocycles that are otherwise difficult to access. mdpi.comnih.gov The ethyl group at the 3-position typically remains as a substituent on the final fused product, influencing its physical and biological properties.

| Reaction Type | Reactant 1 (from core molecule) | Reactant 2 (Example) | Resulting Fused System (Example) |

|---|---|---|---|

| [3+2] Cycloaddition | Ethynyl Group | Aryl Azide | Triazolopyridine |

| [2+2+2] Cycloaddition | Ethynyl Group | 1,6-Diyne | Substituted Polycyclic Pyridine |

While this compound is itself an achiral molecule, its structure serves as a valuable scaffold for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and catalysis. There are two primary approaches to leveraging this compound in asymmetric synthesis.

First, the ethynyl group can be transformed into a stereocenter. For example, pyridyl-substituted alkynyl ketones can undergo asymmetric alkylation with dialkylzinc reagents, catalyzed by chiral amino acid-based ligands, to produce chiral tertiary propargyl alcohols with high enantiomeric excess (up to >98% ee). nih.gov These resulting chiral alcohols are versatile intermediates that can be converted into a wide range of other complex chiral structures. nih.gov

Second, this compound can be used as a starting material for the synthesis of more complex chiral ligands. The pyridine nitrogen is an excellent metal-coordinating atom, a key feature of many successful asymmetric catalysts. Hybrid P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have proven to be highly effective in various metal-catalyzed reactions. The ethynyl group can be functionalized through reactions like Sonogashira coupling to append a phosphorus-containing moiety, while the pyridine ring provides the crucial nitrogen donor. By incorporating a chiral backbone, novel P,N-ligands can be developed for applications in asymmetric catalysis, such as the dimerization of olefins.

| Substrate Type | Reaction | Chiral Catalyst/Ligand | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pyridyl-substituted alkynyl ketone | Asymmetric Alkylation with Et₂Zn | Amino acid-based chiral ligand | Chiral tertiary propargyl alcohol | 57% to >98% |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted alkynylpyridines traditionally relies on transition-metal-catalyzed cross-coupling reactions. A primary challenge is to develop synthetic pathways to 3-Ethyl-2-ethynylpyridine that are not only efficient but also adhere to the principles of green chemistry.

Future research should focus on optimizing the Sonogashira coupling reaction, a fundamental tool for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org A plausible route would involve the coupling of a 3-ethyl-2-halopyridine with a suitable alkyne source. To enhance sustainability, investigations into copper-free Sonogashira protocols are crucial. wikipedia.org The presence of copper co-catalysts can lead to the undesired homocoupling of alkynes (Glaser coupling), and its elimination simplifies reaction workup and reduces toxic waste. wikipedia.org

Another key area is the implementation of green solvents. Research into replacing traditional solvents like acetonitrile (B52724) with more environmentally benign alternatives, such as ethyl acetate (B1210297) or biogenic solvents like N-hydroxyethylpyrrolidone (HEP), could significantly lower the environmental impact of the synthesis. nih.gov The use of water as a solvent, particularly in the presence of water-soluble phosphine (B1218219) ligands, represents a highly sustainable approach for the Sonogashira reaction of heterocyclic compounds. rsc.org

Furthermore, the concept of atom economy , which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, must be a central consideration. primescholars.comjocpr.com Catalytic reactions, rearrangements, and addition reactions are inherently more atom-economical. jocpr.comnih.gov Designing a synthesis for this compound that maximizes atom economy will be a significant step towards a truly green process. researchgate.net This includes exploring catalytic systems that can be easily recovered and reused, such as palladium single-atom heterogeneous catalysts, which have shown promise in reducing precious metal waste. rsc.orgnih.gov

| Sustainability Goal | Proposed Research Direction | Rationale |

| Reduce Metal Waste | Develop copper-free Sonogashira coupling protocols. wikipedia.org | Avoids toxic copper waste and unwanted side reactions. |

| Minimize Solvent Use | Investigate reactions in green solvents (e.g., water, ethyl acetate). nih.govrsc.org | Reduces environmental footprint and potential hazards. |

| Maximize Efficiency | Design synthetic routes with high atom economy. primescholars.comjocpr.com | Minimizes waste by maximizing the incorporation of reactant atoms into the product. |

| Catalyst Reusability | Explore heterogeneous or recyclable palladium catalysts. rsc.org | Lowers costs and reduces precious metal contamination in the final product. |

Exploration of Unconventional Reactivity Patterns

The dual functionality of this compound—a nucleophilic pyridine (B92270) ring and an electrophilic alkyne—presents opportunities for exploring novel reactivity. uoanbar.edu.iqmsu.edu The pyridine nitrogen deactivates the ring towards electrophilic attack but renders the C2 and C4 positions susceptible to nucleophilic substitution. uoanbar.edu.iq The ethynyl (B1212043) group at the C2 position is a versatile handle for a variety of transformations.

Future research should investigate the participation of the alkyne moiety in metal-catalyzed reactions beyond standard cross-coupling. For instance, metal-catalyzed haloalkynylation, where a halogen and an alkyne are added across an unsaturated bond, could be explored using this compound as the alkyne source to generate highly functionalized products. nih.gov Transition-metal-catalyzed [2+2+2] cycloaddition reactions, combining two alkyne units with a nitrile, offer an efficient route to complex substituted pyridines and could be applied using this compound. thieme-connect.de

The interaction between the pyridine's Lewis basic nitrogen and the adjacent ethynyl group may lead to unique, "unconventional" reactivity. This proximity could be exploited for intramolecular cyclization reactions or to direct metallation at a specific position. The alkyne itself can undergo nucleophilic addition reactions, a reactivity mode not typically seen in alkenes unless activated by electron-withdrawing groups. msu.edu Base-promoted annulation of terminal alkynes with benzamides has been shown to produce 3,5-disubstituted pyridines, suggesting that the reactivity of the alkyne in this compound could be harnessed in novel cyclocondensation reactions. nih.gov

| Reaction Type | Potential Transformation of this compound | Significance |

| Cycloaddition | [2+2+2] cycloaddition with other alkynes and nitriles. thieme-connect.de | Access to complex, highly substituted polycyclic aromatic systems. |

| Addition Reactions | Nucleophilic addition to the alkyne bond. msu.edu | Formation of functionalized vinylpyridine derivatives. |

| Metal-Catalyzed Reactions | Participation in haloalkynylation reactions. nih.gov | Synthesis of functionalized vinyl halides for further derivatization. |

| Annulation | Reaction with amides or other nitrogen sources under basic conditions. nih.gov | Novel routes to fused heterocyclic systems. |

Advanced Characterization Techniques for In-Situ Studies

A significant challenge in developing novel reactions is understanding their underlying mechanisms, including the identification of transient intermediates. mt.com Ex-situ analysis, where samples are removed from the reaction, may not provide an accurate picture of the species present under actual reaction conditions. acs.org Therefore, the application of advanced in-situ characterization techniques is paramount for studying the synthesis and reactivity of this compound.

Future work should employ real-time monitoring techniques to gain mechanistic insights. In-situ Raman spectroscopy is a powerful tool for this purpose, as it can monitor reactions through glass vessels without mechanical interaction and is sensitive to the vibrational modes of organometallic species and C-C triple bonds. mt.comrsc.org It has been successfully used to monitor organometallic ligand substitution reactions and the disproportionation of active pharmaceutical ingredients, demonstrating its utility for tracking complex chemical transformations. rsc.orgmdpi.com Similarly, in-situ FTIR spectroscopy offers complementary information on reaction kinetics and mechanisms, particularly regarding changes in dipole moments associated with metal-ligand bonding. mt.com

In-situ NMR spectroscopy is another critical technique. It can provide detailed structural information about intermediates and products directly in the reaction mixture. researchgate.net Studies on palladium complexes with pyridine ligands have shown a clear correlation between NMR chemical shifts and the electronic properties of the ligands, which would be invaluable for understanding how this compound coordinates to metal centers during catalysis. nih.govacs.org Paramagnetically shifted NMR signals have also been used to probe the structure of oxoiron(IV) complexes containing pyridine ligands, showcasing the depth of structural information that can be obtained. nsf.gov

| Technique | Potential Application for this compound | Information Gained |

| In-Situ Raman Spectroscopy | Monitoring Sonogashira synthesis or subsequent catalytic reactions. rsc.org | Real-time reaction kinetics, identification of intermediates, catalyst state. |

| In-Situ FTIR Spectroscopy | Studying metal-ligand interactions during catalysis. mt.com | Mechanistic insights, tracking functional group transformations. |

| In-Situ NMR Spectroscopy | Characterizing intermediates in solution. researchgate.netnih.gov | Unambiguous structural elucidation of species in the reaction mixture. |

Design of Next-Generation Functional Materials

The rigid, conjugated structure of ethynyl-aromatic compounds makes them excellent building blocks for functional materials. This compound is a promising candidate for constructing a new generation of materials with tailored optical, electronic, and catalytic properties.

One major research avenue is the use of this compound as a monomer in polymerization reactions. This could lead to the synthesis of novel organometallic poly(arylene ethynylene)s , a class of materials known for their intriguing photophysical and electronic properties. nih.gov The incorporation of the pyridine unit into the polymer backbone would offer sites for post-polymerization modification, protonation, or metal coordination, allowing for the tuning of material properties.

The compound can also act as a ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs) . mdpi.com The pyridine nitrogen provides a well-defined coordination site for metal ions, while the ethynyl group can participate in further reactions or serve as a structural element imparting rigidity and porosity. Luminescent MOFs have been constructed from ligands containing pyridyl and other heterocyclic moieties, suggesting that frameworks built from this compound could exhibit interesting photoluminescent properties for sensing or imaging applications. mdpi.com Furthermore, polymers derived from 2-(arylimino)pyridine-nickel catalysts have been explored for ethylene (B1197577) polymerization, indicating the potential of related pyridine structures in catalysis. mdpi.comresearchgate.net

| Material Type | Role of this compound | Potential Applications |

| Organometallic Polymers | Monomer unit in poly(arylene ethynylene)s. nih.gov | Organic electronics, light-emitting diodes (LEDs), sensors. |

| Coordination Polymers/MOFs | Bridging ligand connecting metal centers. mdpi.com | Gas storage, heterogeneous catalysis, chemical sensing. |

| Functionalized Surfaces | Grafting onto materials like TiO₂ via the pyridine or alkyne group. mdpi.com | Photocatalysis, dye-sensitized solar cells (DSSCs). |

| Polymer-Based Catalysts | Ligand scaffold for transition metal catalysts. mdpi.com | Olefin polymerization, cross-coupling reactions. |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. rsc.org For a molecule like this compound, where experimental data is scarce, computational methods can provide invaluable predictive insights to guide laboratory work.

Density Functional Theory (DFT) is a key tool for this purpose. DFT calculations can be used to predict the geometric and electronic structure of this compound, its reactivity, and its spectroscopic properties. mostwiedzy.pl For instance, DFT has been used to analyze the nucleophilicity of substituted pyridines, which could help predict the reactivity of the nitrogen atom in this compound. ias.ac.in Such studies can also elucidate reaction mechanisms, for example, by calculating the energy profiles of different reaction pathways. consensus.app

Molecular dynamics (MD) simulations can be used to model the behavior of larger systems, such as polymers or MOFs derived from this compound, or to study their interactions with other molecules. mdpi.com This approach, when combined with experimental validation, can confirm binding modes and affinities, which is particularly relevant if these materials are explored for biological or sensing applications. nih.gov The integration of computational predictions with experimental techniques like NMR, X-ray crystallography, and kinetic studies will be essential to build a comprehensive understanding of this versatile molecule and its derivatives. rsc.orgresearchgate.net

| Methodology | Computational Tool | Experimental Validation | Objective |